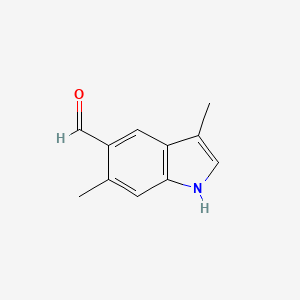

3,6-dimethyl-1H-indole-5-carbaldehyde

Description

Properties

Molecular Formula |

C11H11NO |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

3,6-dimethyl-1H-indole-5-carbaldehyde |

InChI |

InChI=1S/C11H11NO/c1-7-3-11-10(4-9(7)6-13)8(2)5-12-11/h3-6,12H,1-2H3 |

InChI Key |

IIQJUCKIXSXIBD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1C=O)C(=CN2)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between 3,6-dimethyl-1H-indole-5-carbaldehyde and related indole derivatives:

Key Structural and Functional Differences:

Substituent Position and Reactivity: The carbaldehyde group at position 5 in this compound distinguishes it from most analogs, which typically feature the aldehyde at position 3 (e.g., 5-methyl-1H-indole-3-carbaldehyde) .

Physical Properties: Halogenated derivatives (e.g., 6-bromo-1H-indole-3-carbaldehyde) exhibit higher melting points (194–195°C) due to stronger intermolecular forces (e.g., halogen bonding) compared to methyl-substituted analogs . Methoxy-substituted compounds (e.g., 5-methoxy-1H-indole-3-carbaldehyde) show increased polarity, enhancing solubility in polar solvents like methanol or DMSO .

Biological and Synthetic Relevance :

- Imidazolyl-substituted indoles (e.g., 7-chloro-3-(1-pentyl-1H-imidazol-5-yl)-1H-indole) are often explored for medicinal chemistry applications due to their affinity for biological targets, such as kinases or GPCRs .

- Propyl-substituted derivatives (e.g., 2,6-dimethyl-1-propyl-1H-indole-3-carbaldehyde) are tailored for improved lipid solubility, making them suitable for drug delivery systems .

Q & A

Q. What are the primary synthetic routes for 3,6-dimethyl-1H-indole-5-carbaldehyde, and how can regioselectivity be ensured during methylation?

- Methodological Answer : Synthesis typically begins with indole-5-carbaldehyde derivatives. Methylation at the 3- and 6-positions requires selective alkylation agents like methyl iodide (MeI) or dimethyl sulfate, often under basic conditions (e.g., NaH or K₂CO₃). For regioselectivity, steric and electronic directing groups on the indole ring must be considered. For example, the 5-carbaldehyde group may deactivate certain positions, guiding methylation to the 3- and 6-sites. Intermediate characterization via -NMR can confirm substitution patterns before final purification by recrystallization (e.g., acetic acid/water mixtures) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR confirm substituent positions and integration ratios.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (expected: C₁₁H₁₁NO = 173.21 g/mol).

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

- Melting Point : Compare experimental values (e.g., 193–198°C for analogous indole carbaldehydes) with literature .

Q. How can solubility challenges of this compound in common solvents be addressed during reaction design?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility for reactions like condensation or nucleophilic additions. For recrystallization, mixed solvents (e.g., ethanol/water or ethyl acetate/hexane) improve yield. Sonication or heating (≤80°C) may be required for dissolution in less polar solvents (e.g., dichloromethane) .

Advanced Research Questions

Q. What mechanistic insights explain the stability of this compound under acidic or basic conditions?

- Methodological Answer : The electron-withdrawing carbaldehyde group increases susceptibility to nucleophilic attack but stabilizes the indole ring against electrophilic degradation. Under acidic conditions, protonation at the indole nitrogen may enhance solubility but risk aldehyde hydration. Computational studies (e.g., DFT) can model charge distribution and predict degradation pathways. Experimental validation via pH-dependent stability assays (HPLC monitoring over 24–72 hours) is recommended .

Q. How can this compound serve as a precursor for synthesizing bioactive heterocycles?

- Methodological Answer : The aldehyde group enables condensation with amines (e.g., hydrazines for hydrazones) or thiols (e.g., thioureas for thiazolidinones). For example, reacting with 2-aminothiazol-4-one under reflux in acetic acid yields Schiff base derivatives with potential kinase inhibitory activity . X-ray crystallography (using SHELX software ) can resolve crystal structures of derivatives to validate binding motifs.

Q. What strategies resolve contradictions in reported synthetic yields for methylated indole derivatives?

- Methodological Answer : Discrepancies often arise from variations in reaction scale, solvent purity, or catalyst loading. Systematic optimization via Design of Experiments (DoE) can identify critical factors (e.g., temperature, stoichiometry). Comparative studies using microwave-assisted synthesis vs. traditional reflux may improve yields (>20% increase reported in analogous indole systems) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.